2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone
Overview
Description
2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone: is a chemical compound with the molecular formula C6H3Cl3OS and a molecular weight of 229.51 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of three chlorine atoms and a ketone functional group. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone typically involves the chlorination of 2,5-dichlorothiophene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 2,5-dichlorothiophene.
Friedel-Crafts Acylation: 2,5-dichlorothiophene is then subjected to a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom attached to the ethanone group can be substituted by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-(2,5-dichlorothien-3-yl)ethanol.
Oxidation: Formation of sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved often include the modulation of signal transduction processes and the alteration of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,4-dichlorothien-3-yl)ethanone
- 2-Chloro-1-(2,3-dichlorothien-3-yl)ethanone
- 2-Chloro-1-(2,5-dibromothien-3-yl)ethanone
Uniqueness
2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone is unique due to the specific positioning of the chlorine atoms on the thiophene ring, which influences its reactivity and interaction with biological targets. The presence of the ketone group also adds to its versatility in chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-chloro-1-(2,5-dichlorothiophen-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3OS/c7-2-4(10)3-1-5(8)11-6(3)9/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKWVEHRDTWYBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CCl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350524 | |
Record name | 2-chloro-1-(2,5-dichlorothien-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13668-93-4 | |
Record name | 2-chloro-1-(2,5-dichlorothien-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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